molecular formula C10H12ClN3O4S B8329182 Ethyl alpha-methoxyimino-alpha-[2-(chloroacetamido)thiazol-4-yl]acetate

Ethyl alpha-methoxyimino-alpha-[2-(chloroacetamido)thiazol-4-yl]acetate

Cat. No. B8329182
M. Wt: 305.74 g/mol
InChI Key: FQFDTPSFQAZRTD-UHFFFAOYSA-N
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Patent
US04203899

Procedure details

12.66 g of ethyl α-methoxyimino-α-[2-(chloroacetamido)-thiazol-4-yl]acetate is added to a solution of 11.74 g of potassium hydroxide in a mixture of 25 ml of water and 500 ml of ethanol. After stirring for 20 minutes at room temperature, the reaction solution is subjected to the distillation of ethanol under reduced pressure. The residue is added to water, and the resultant solution is made acidic with addition of N-hydrochloric acid, followed by separating the insoluble materials by filtration. The procedure yields 10.54 g of α-methoxyimino-α-[2-(chloroacetamido)thiazol-4-yl]acetic acid. Melting point: 182°-183° C.
Quantity
12.66 g
Type
reactant
Reaction Step One
Quantity
11.74 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]=[C:4]([C:10]1[N:11]=[C:12]([NH:15][C:16](=[O:19])[CH2:17][Cl:18])[S:13][CH:14]=1)[C:5]([O:7]CC)=[O:6].[OH-].[K+]>O.C(O)C>[CH3:1][O:2][N:3]=[C:4]([C:10]1[N:11]=[C:12]([NH:15][C:16](=[O:19])[CH2:17][Cl:18])[S:13][CH:14]=1)[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
12.66 g
Type
reactant
Smiles
CON=C(C(=O)OCC)C=1N=C(SC1)NC(CCl)=O
Name
Quantity
11.74 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the reaction solution is subjected to the distillation of ethanol under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is added to water
ADDITION
Type
ADDITION
Details
the resultant solution is made acidic with addition of N-hydrochloric acid
CUSTOM
Type
CUSTOM
Details
by separating the insoluble materials
FILTRATION
Type
FILTRATION
Details
by filtration

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CON=C(C(=O)O)C=1N=C(SC1)NC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.54 g
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.